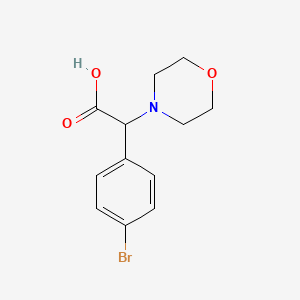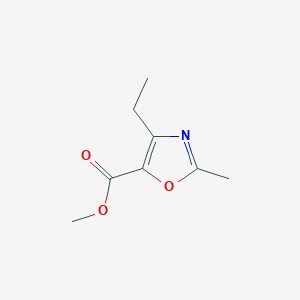![molecular formula C12H10ClNO3S B13972992 1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 91579-92-9](/img/structure/B13972992.png)
1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-(phenylsulfonyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanol.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar in structure but contains hydroxyl groups instead of a phenylsulfonyl group.
2-chloro-1-(3,4-difluorophenyl)ethanone: Contains fluorine atoms instead of a phenylsulfonyl group.
2-chloro-1-(1-chlorocyclopropyl)ethanone: Contains a cyclopropyl group instead of a pyrrole ring.
Uniqueness
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of the phenylsulfonyl group and the pyrrole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
91579-92-9 |
|---|---|
Fórmula molecular |
C12H10ClNO3S |
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)pyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H10ClNO3S/c13-8-12(15)10-6-7-14(9-10)18(16,17)11-4-2-1-3-5-11/h1-7,9H,8H2 |
Clave InChI |
FKDQWGQYFOWNDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)


![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)




